4-acetyl-N-(2-furylmethyl)benzenesulfonamide
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Overview
Description
4-acetyl-N-(2-furylmethyl)benzenesulfonamide is a biochemical used for proteomics research . It has a molecular formula of C13H13NO4S and a molecular weight of 279.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO4S/c1-10(15)11-4-6-13(7-5-11)19(16,17)14-9-12-3-2-8-18-12/h2-8,14H,9H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Scientific Research Applications
Carbonic Anhydrase Inhibitory Effects
4-Acetyl-N-(2-furylmethyl)benzenesulfonamide and its derivatives have been extensively studied for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds have shown potent inhibition of human carbonic anhydrase I and II isoenzymes, making them of interest in the study of conditions related to altered carbonic anhydrase activity (Gul et al., 2016).
Antimicrobial Applications
Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies involving in-silico antimicrobial activity assessments have revealed these compounds to be effective against various pathogens, highlighting their potential in developing new antimicrobial agents (Ajeet et al., 2014).
Synthesis and Structural Analysis
Synthesis methods and structural characterizations of this compound derivatives have been extensively researched. Studies involving various synthesis techniques, including microwave irradiation, and detailed spectral analysis like FT-IR, NMR, and mass spectrometry, have been conducted to understand the structural aspects of these compounds better (Naganagowda & Petsom, 2011).
Applications in Chemical Transformations
These compounds have been utilized in various chemical transformations, acting as key intermediates in solid-phase synthesis. Their role in yielding diverse chemical scaffolds through unusual rearrangements has been a subject of interest in the field of combinatorial chemistry (Fülöpová & Soural, 2015).
Pharmacological Assessments
Studies have also been conducted to assess the pharmacological aspects of this compound derivatives. This includes investigations into their binding properties, molecular docking simulations, and evaluations of antitumor activity, indicating their potential in drug development and as therapeutic agents (Abdelrahman et al., 2019).
Safety and Hazards
The safety information available indicates that 4-acetyl-N-(2-furylmethyl)benzenesulfonamide may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
4-acetyl-N-(furan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-10(15)11-4-6-13(7-5-11)19(16,17)14-9-12-3-2-8-18-12/h2-8,14H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVMRHFCCUTRAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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